8-Fluoro-3-iodoquinoline-5-sulfonyl chloride
Overview
Description
8-Fluoro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4ClFINO2S. It has a molecular weight of 371.56 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 371.55 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research highlights that in derivatives of fluoroisoquinoline sulfonyl chlorides, steric effects significantly influence the molecular structure and bonding characteristics. In particular, the arrangement of sulfonyl oxygen atoms and the presence of fluoro groups impact the overall molecular conformation. Such structural nuances are crucial for understanding the chemical reactivity and potential applications of these compounds in various scientific fields, including materials science and pharmaceuticals (Ohba et al., 2012).
Synthetic Applications
8-Fluoro-3-iodoquinoline-5-sulfonyl chloride derivatives serve as pivotal intermediates in the synthesis of complex organic molecules. For instance, they are employed in the regioselective remote C-H fluoroalkylselenolation of 8-aminoquinolines, demonstrating the compound's versatility in facilitating challenging chemical transformations and enriching the toolbox for synthetic organic chemistry (Ghiazza et al., 2018).
Catalysis and Chemical Modification
These compounds are integral in site-selective oxidative C-H sulfonylation, highlighting their role in introducing sulfonyl groups to specific positions on other molecules. This capability is fundamental in designing molecules with desired properties, such as increased solubility or altered biological activity, thus having significant implications in medicinal chemistry and materials science (Wang et al., 2017).
Material Science and Photoluminescence Studies
In the realm of materials science, these compounds are involved in crafting materials with specific optical properties. For instance, the attachment of 8-hydroxyquinoline to mesoporous silica through sulfonamide bonds leads to materials with intriguing photoluminescent properties. Such materials find applications in sensors, light-emitting devices, and other areas where the interaction of light with matter is fundamental (Badiei et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
8-fluoro-3-iodoquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFINO2S/c10-16(14,15)8-2-1-7(11)9-6(8)3-5(12)4-13-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDZMXVXSFEFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-83-9 | |
Record name | 8-fluoro-3-iodoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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